molecular formula C17H24N4OS B2904561 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)thiomorpholine CAS No. 2097914-78-6

4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)thiomorpholine

Cat. No.: B2904561
CAS No.: 2097914-78-6
M. Wt: 332.47
InChI Key: DZAODJBMYJHOJG-UHFFFAOYSA-N
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Description

4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)thiomorpholine: is a chemical compound with a complex structure that includes a cyclopenta[c]pyridazinyl group attached to a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)thiomorpholine typically involves multiple steps, starting with the construction of the cyclopenta[c]pyridazinyl core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and controlled temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of certain functional groups to more oxidized forms.

  • Reduction: : Reduction of specific functional groups to their less oxidized forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand in biological assays to study protein interactions.

  • Medicine: : Potential use in drug discovery as a lead compound for developing new therapeutic agents.

  • Industry: : Application in material synthesis, such as in the creation of advanced polymers or catalysts.

Mechanism of Action

The mechanism by which 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)thiomorpholine exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

When compared to similar compounds, 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)thiomorpholine stands out due to its unique structural features. Similar compounds might include other cyclic amines or thiomorpholines with different substituents. The uniqueness of this compound lies in its specific combination of rings and functional groups, which can impart distinct chemical and biological properties.

List of Similar Compounds

  • 1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine

  • 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine

Properties

IUPAC Name

[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c22-17(21-8-10-23-11-9-21)13-4-6-20(7-5-13)16-12-14-2-1-3-15(14)18-19-16/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAODJBMYJHOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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